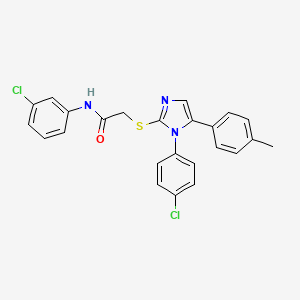
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from common intermediates like chloroacetamides and reacting with different aryl or heteroaryl thiols. For example, derivatives of acetamides and thiadiazoles have been synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and reacting with different thiols, confirming the structures by IR, NMR, and Mass spectra, showcasing the diversity in synthetic routes for these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their physical and chemical behavior. For instance, the analysis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives has shown that the first protonation occurs on the nitrogen at the imidazole ring, with pKa values providing information on the compound's acidity (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are characterized by their ability to form various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for their potential applications. For example, compounds with the acetamide moiety can participate in C—H⋯O intermolecular interactions, forming structured chains or sheets in their crystalline forms (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Applications De Recherche Scientifique
Molecular Structure and Interactions
Research into compounds with similar structural features to "N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" often focuses on their molecular structure and the types of intermolecular interactions they can engage in. For example, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed that these molecules are near "V" shaped and their structures facilitate a variety of intermolecular interactions, such as hydrogen bonds and π interactions, which contribute to their 3-D arrangement in crystals (Boechat et al., 2011).
Synthetic Pathways and Characterization
The synthesis and characterization of related compounds provide insight into potential applications of "N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide". For instance, the synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been documented, showcasing the methodologies that could be applicable in synthesizing and studying compounds with similar functionalities (Saravanan et al., 2016).
Potential Applications in Corrosion Inhibition
A significant area of application for compounds like "N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is in corrosion inhibition. Research has demonstrated the efficacy of benzimidazole derivatives in protecting carbon steel in acidic environments, suggesting that similar compounds could serve as effective corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Antitumor Activity
Another promising area of research is the evaluation of antitumor activities of related compounds. Studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have identified considerable anticancer activity against specific cancer cell lines, highlighting the potential of structurally similar compounds in cancer research (Yurttaş et al., 2015).
Antimicrobial and Antibacterial Activities
The exploration of antimicrobial and antibacterial activities is also a crucial application of these compounds. For example, the study of bis-heterocyclic sulfamoyl acetamides has shown potential antimicrobial properties against specific bacterial strains, suggesting similar compounds could be developed as novel antimicrobial agents (Divya et al., 2015).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZCEJBUKRXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2481943.png)

![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
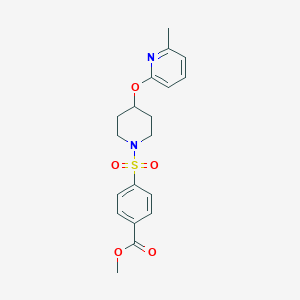
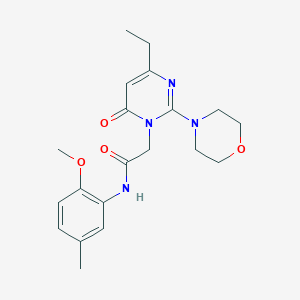

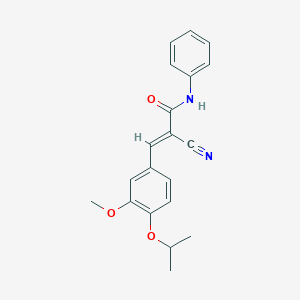
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)
![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
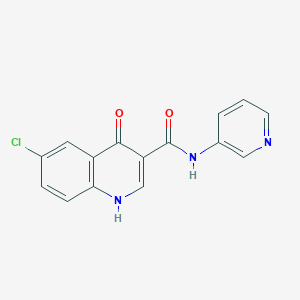
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)
![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)